(2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
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Overview
Description
(2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopentyl group, and a pyrido[1,2-A]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the phenoxy group, and finally the cyano and cyclopentyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit inhibitory activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it could be developed into a treatment for various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the pyrido[1,2-A]pyrimidin-4-one moiety are key functional groups that enable the compound to bind to enzymes and receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyrido[1,2-A]pyrimidin-4-one moiety.
Diketene: Used in the synthesis of similar compounds with reactive carbonyl groups.
Uniqueness
(2E)-2-Cyano-N-cyclopentyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is unique due to its combination of functional groups and its complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H20N4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C23H20N4O3/c24-15-16(21(28)25-17-8-4-5-9-17)14-19-22(30-18-10-2-1-3-11-18)26-20-12-6-7-13-27(20)23(19)29/h1-3,6-7,10-14,17H,4-5,8-9H2,(H,25,28)/b16-14+ |
InChI Key |
AQLTZZQKANQOBS-JQIJEIRASA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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